molecular formula C12H15ClN4OS B3129654 N-({[(4-chlorobenzyl)oxy]imino}methyl)-N'-[(dimethylamino)methylene]thiourea CAS No. 339104-48-2

N-({[(4-chlorobenzyl)oxy]imino}methyl)-N'-[(dimethylamino)methylene]thiourea

Cat. No.: B3129654
CAS No.: 339104-48-2
M. Wt: 298.79 g/mol
InChI Key: ZCZINBRGLRSRSF-OQLLNIDSSA-N
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Description

N-({[(4-chlorobenzyl)oxy]imino}methyl)-N’-[(dimethylamino)methylene]thiourea is a chemical compound with a complex structure that includes a chlorobenzyl group, an oxime, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[(4-chlorobenzyl)oxy]imino}methyl)-N’-[(dimethylamino)methylene]thiourea typically involves the reaction of 4-chlorobenzyl chloride with hydroxylamine to form the corresponding oxime. This intermediate is then reacted with dimethylformamide dimethyl acetal (DMF-DMA) and thiourea under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring that reaction conditions such as temperature, pressure, and solvent use are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-({[(4-chlorobenzyl)oxy]imino}methyl)-N’-[(dimethylamino)methylene]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-({[(4-chlorobenzyl)oxy]imino}methyl)-N’-[(dimethylamino)methylene]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({[(4-chlorobenzyl)oxy]imino}methyl)-N’-[(dimethylamino)methylene]thiourea involves its interaction with specific molecular targets. The oxime and thiourea groups can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The chlorobenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • N-({[(4-methylbenzyl)oxy]imino}methyl)-N’-[(dimethylamino)methylene]thiourea
  • N-({[(4-fluorobenzyl)oxy]imino}methyl)-N’-[(dimethylamino)methylene]thiourea
  • N-({[(4-bromobenzyl)oxy]imino}methyl)-N’-[(dimethylamino)methylene]thiourea

Uniqueness

N-({[(4-chlorobenzyl)oxy]imino}methyl)-N’-[(dimethylamino)methylene]thiourea is unique due to the presence of the chlorobenzyl group, which can influence its reactivity and biological activity. The combination of oxime and thiourea functionalities also provides a versatile platform for further chemical modifications and applications .

Properties

IUPAC Name

(1E,3E)-1-[[(4-chlorophenyl)methoxyamino]methylidene]-3-(dimethylaminomethylidene)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN4OS/c1-17(2)9-15-12(19)14-8-16-18-7-10-3-5-11(13)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,14,16,19)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZINBRGLRSRSF-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=S)N=CNOCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C(=S)/N=C/NOCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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